molecular formula C23H20N4O B14206269 Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-09-9

Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-

Cat. No.: B14206269
CAS No.: 830336-09-9
M. Wt: 368.4 g/mol
InChI Key: BDHDFLKKDWOBRH-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with dimethylphenyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the reaction of 2,5-dimethylphenylhydrazine with phenylacetylene in the presence of a copper catalyst to form the triazole ring. This intermediate is then reacted with benzoyl chloride to form the final benzamide compound. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or triazoles.

Scientific Research Applications

Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of both the triazole ring and the specific substitution pattern on the benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

830336-09-9

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(2,5-dimethylphenyl)-5-phenyltriazol-4-yl]benzamide

InChI

InChI=1S/C23H20N4O/c1-16-13-14-17(2)20(15-16)27-25-21(18-9-5-3-6-10-18)22(26-27)24-23(28)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,24,26,28)

InChI Key

BDHDFLKKDWOBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2N=C(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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